molecular formula C6H8FN3O B11705238 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one

Cat. No.: B11705238
M. Wt: 157.15 g/mol
InChI Key: JWVFRXPWBGMQAL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one is a heterocyclic organic compound that contains a pyrimidine ring substituted with a dimethylamino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-fluoropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: N-oxide derivatives of the original compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-4,6-dichloropyrimidine
  • 2-(Dimethylamino)-5-fluoropyrimidine
  • 2-(Dimethylamino)-6-chloropyrimidin-4(1H)-one

Uniqueness

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one is unique due to the presence of both a dimethylamino group and a fluorine atom on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with specific biological activities.

Properties

Molecular Formula

C6H8FN3O

Molecular Weight

157.15 g/mol

IUPAC Name

2-(dimethylamino)-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8FN3O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H,8,9,11)

InChI Key

JWVFRXPWBGMQAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)F

Origin of Product

United States

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